molecular formula C11H16N2O2S B1586260 2-(Piperidin-1-ylsulfonyl)aniline CAS No. 436095-30-6

2-(Piperidin-1-ylsulfonyl)aniline

Cat. No. B1586260
CAS RN: 436095-30-6
M. Wt: 240.32 g/mol
InChI Key: MEGLFBQSMMSXDO-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-ylsulfonyl)aniline” is a chemical compound . It is also known as "1-[(2-Aminophenyl)sulfonyl]piperidine" . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of “2-(Piperidin-1-ylsulfonyl)aniline” involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in DMF at room temperature . This reaction results in the formation of the corresponding chloroacetamide derivatives in excellent yields .


Molecular Structure Analysis

The molecular formula of “2-(Piperidin-1-ylsulfonyl)aniline” is C11H16N2O2S . Its molecular weight is 240.32 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-(Piperidin-1-ylsulfonyl)aniline” are complex and involve multiple steps. For instance, the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives leads to the formation of various N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides .

Scientific Research Applications

Antimicrobial Activity

Piperidine derivatives have been studied for their antimicrobial properties. Compounds containing sulfonamide moieties, similar to “2-(Piperidin-1-ylsulfonyl)aniline”, have shown effectiveness against various microbial strains. They are often assessed for their ability to inhibit bacterial growth and treat infections .

Anticancer Activity

These compounds have also been evaluated for their cytotoxic activity against cancer cell lines, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7). The presence of the sulfonamide group can contribute to this activity by inhibiting enzymes critical for cell proliferation .

Drug Synthesis

Piperidine derivatives play a significant role in the synthesis of drugs. They can serve as intermediates in the production of biologically active substances, such as enzyme inhibitors used in treating diseases associated with cortisol abnormalities .

Antioxidant Properties

Some piperidine-based compounds exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals. This property is beneficial in preventing oxidative stress-related damage in biological systems .

Enzyme Inhibition

Sulfonamide conjugated with acetamide fragments, which may include “2-(Piperidin-1-ylsulfonyl)aniline”, can inhibit dihydrofolate reductase (DHFR). This enzyme inhibition is a prominent mechanism through which these derivatives exhibit antimicrobial and antitumor activities .

Chemical Research

In chemical research, piperidine derivatives are used for the functionalization of unsaturated intermediates, which is a crucial step in various synthetic pathways. They can facilitate one-pot reactions that streamline complex chemical processes .

Future Directions

The future directions in the research of “2-(Piperidin-1-ylsulfonyl)aniline” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . These compounds play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

2-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGLFBQSMMSXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360616
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-ylsulfonyl)aniline

CAS RN

436095-30-6
Record name 2-(1-Piperidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.59 g, 58%) was obtained as a brown solid from piperidine and 2-nitrobenzenesulfonylchloride following the same procedure as described in preparation 2.
Quantity
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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